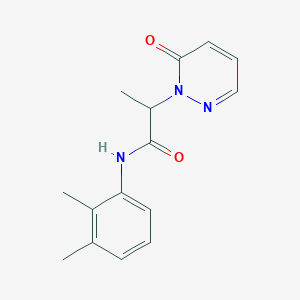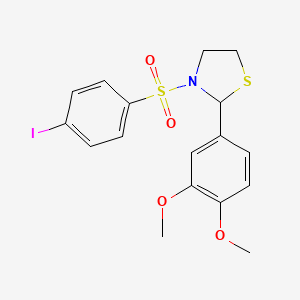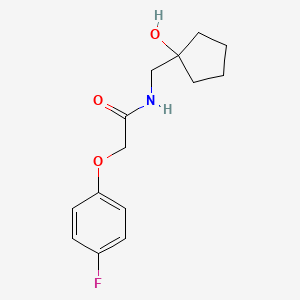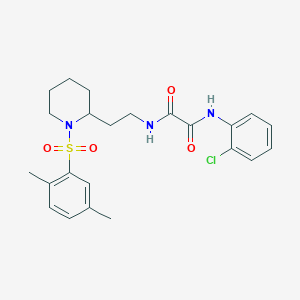
N-(2,3-dimethylphenyl)-2-(6-oxopyridazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-(6-oxopyridazin-1-yl)propanamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Potential and SAR Studies
One study describes a series of compounds with a structure related to N-(2,3-dimethylphenyl)-2-(6-oxopyridazin-1-yl)propanamide, highlighting their potential as antidepressants. The structure-activity relationship (SAR) identified N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a compound with equipotent effects to imipramine in standard antidepressant assays but without significant anticholinergic action, suggesting a new avenue for antidepressant development with reduced side effects (Bailey et al., 1985).
Neuroprotective Agents for Alzheimer's Disease
Another research focus is on N-acylaminophenothiazines, which share a thematic chemical framework with the target compound. These have been reported for their multifunctional profile as effective neuroprotectants and selective butyrylcholinesterase inhibitors, offering a potential treatment pathway for Alzheimer's disease. These compounds demonstrated the ability to protect neurons against damage from free radicals, showcasing low toxicity and the capability to penetrate the central nervous system (CNS) (González-Muñoz et al., 2011).
Analgesic and Anti-Inflammatory Activity
Research on analogues to this compound has uncovered compounds with notable analgesic and anti-inflammatory activities. A study on new pyridazinones showed that these compounds exhibited greater potency than aspirin in animal models, suggesting potential applications in pain management and inflammation treatment without ulcerogenic side effects (Doğruer & Şahin, 2003).
Photochemical Reactions
Investigations into the photochemical behavior of compounds structurally similar to this compound reveal insights into potential applications in materials science and organic synthesis. A study on N,N-dimethylpyruvamide demonstrated various photoproducts upon irradiation in methanol and ethanol, shedding light on the compound's reactivity and potential for creating novel organic materials (Shima et al., 1984).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-6-4-7-13(11(10)2)17-15(20)12(3)18-14(19)8-5-9-16-18/h4-9,12H,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILMAWOFSAJXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)N2C(=O)C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)


![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)





![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)
![N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)
